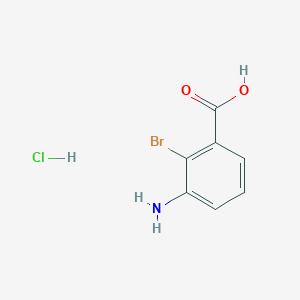

3-Amino-2-bromobenzoic acid;hydrochloride

Description

BenchChem offers high-quality 3-Amino-2-bromobenzoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-bromobenzoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-bromobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3H,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKPAEAJGBCGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-2-Bromobenzoic Acid Hydrochloride: Structural Dynamics, Syntheses, and Applications in Advanced Drug Discovery

Executive Overview

In the landscape of modern rational drug design, the synthesis of highly functionalized, sterically constrained heterocycles heavily relies on the availability of rationally designed building blocks. 3-Amino-2-bromobenzoic acid hydrochloride (and its corresponding free base) serves as a trifunctional, highly regioselective scaffold. By juxtaposing a nucleophilic amine, an electrophilic aromatic substitution site (via the C2-bromine), and a versatile carboxylate handle within a sterically congested 1,2,3-contiguous arrangement, this molecule unlocks access to privileged pharmaceutical cores such as functionalized quinazolinones, indazoles, and anthranilic acid derivatives.

This whitepaper dissects the physicochemical properties, structural causality, and self-validating experimental workflows essential for leveraging this compound in robust bench-to-scale applications.

Molecular Architecture & Physicochemical Baseline

Understanding the divergence between the free base and the hydrochloride salt is foundational to controlling reaction trajectories. The C2-bromine atom enforces a severe out-of-plane dihedral twist on both the C1-carboxylic acid and C3-amino groups due to van der Waals repulsion. This pre-organized conformation is highly advantageous for driving intramolecular cyclizations, as it restricts rotational degrees of freedom and lowers the entropic penalty of macrocyclization.

Structural Data & Compound Comparison

The following table synthesizes the distinct physicochemical identities of the free base versus the hydrochloride salt to inform proper procurement and bench utilization,[1]:

| Property | 3-Amino-2-bromobenzoic acid (Free Base) | 3-Amino-2-bromobenzoic acid hydrochloride |

| CAS Number | 168899-61-4 | 2418694-21-8 |

| Molecular Formula | C₇H₆BrNO₂ | C₇H₇BrClNO₂ |

| Molecular Weight | 216.03 g/mol | 252.50 g/mol |

| SMILES | Nc1cccc(C(O)=O)c1Br | Cl.Nc1cccc(C(O)=O)c1Br |

| Physical State | Solid | Crystalline Solid |

| Storage Constraint | Sensitive to auto-oxidation (Dark/Inert gas) | Highly stable at room temperature |

Causality in Experimental Choices: The Case for the Hydrochloride Salt

A common pitfall in synthetic workflows involving electron-rich anilines is rapid oxidative degradation (auto-oxidation) upon exposure to atmospheric oxygen and ambient light, leading to poor yields and complex tar-like byproducts.

Expertise & Experience:

Selecting the hydrochloride salt (CAS 2418694-21-8) over the free base is a calculated experimental choice. Protonation of the primary amine to an ammonium ion (

Chemoselective Functionalization Workflow

The true utility of 3-Amino-2-bromobenzoic acid hydrochloride lies in the precise, chemoselective manipulation of its three functional groups. The standard logic dictates targeting the most reactive handle first (the carboxylic acid via amidation or esterification), followed by transition-metal catalysis at the C2-bromine, and finalizing with the protected or derivatized C3-amine.

Figure 1: Stepwise, chemoselective derivatization workflow for 3-Amino-2-bromobenzoic acid.

Self-Validating Experimental Protocol: Quinazolinone Core Assembly

This protocol outlines a continuous sequence from the HCl salt to a functionalized heterocyclic core, constructed as a self-validating system. At each phase, the physical or spectroscopic reaction provides a definitive "success state" to prevent the propagation of failed intermediates.

Phase 1: Freebasing and Amide Activation

-

Preparation: Suspend 3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq) in a biphasic mixture of Ethyl Acetate (EtOAc) and Saturated Aqueous NaHCO₃ (1:1 v/v) at 0 °C.

-

Causality: The suspension must be vigorously stirred until complete dissolution occurs. This acts as a visual validation; the resulting homogeneous organic layer exclusively contains the reactive free amine.

-

Activation: Separate the organic layer, dry over Na₂SO₄, and concentrate. Redissolve the free base in anhydrous DMF.

-

Coupling: Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and your target primary amine (1.1 eq). Stir at ambient temperature for 12 hours.

-

Validation Check: Upon completion, LC-MS must indicate a shift in the primary mass. Importantly, the intact bromo-group must exhibit a characteristic 1:1 isotopic doublet (m/z [M]⁺ and [M+2]⁺) due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Phase 2: Palladium-Catalyzed C2-Functionalization

-

Setup: Transfer the intermediate amide to a Schlenk flask. Add the desired arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq) in a 1,4-Dioxane/Water (4:1) mixture.

-

Reaction: Degas the mixture via three freeze-pump-thaw cycles (oxygen strictly poisons the Pd(0) catalyst). Heat to 90 °C under argon for 8 hours.

-

Self-Validating Analytics: Quench and extract. Submit the crude mixture for High-Resolution Mass Spectrometry (HRMS). Critical diagnostic: The successful cross-coupling is definitively validated by the collapse of the isotopic Br-doublet into a single monoisotopic peak corresponding to the new C-C coupled product mass. If the 1:1 doublet remains, the oxidative addition step has failed.

Phase 3: Intramolecular Cyclization

-

Setup: The sterically enforced proximity of the C3-amine and the newly coupled C2-aryl group allows for acid-catalyzed cyclization. Reflux the intermediate in glacial acetic acid for 6 hours.

-

Validation: Monitoring via ¹H-NMR will demonstrate the disappearance of the primary amine protons (typically a broad singlet around

5.0-6.5 ppm in DMSO-

References

The molecular parameters and verified standards utilized within this whitepaper are sourced from the following authoritative chemical databases.

- Title: 3-Amino-2-bromobenzoic acid 95% (CAS: 168899-61-4)

- Title: 2172562-29-5 | 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8 Listing)

- Title: 2-Amino-3-bromobenzoic acid papers / 3-amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8)

Sources

The Emerging Therapeutic Potential of 3-Amino-2-bromobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a myriad of therapeutic agents.[1][2][3] This technical guide delves into the burgeoning potential of a specific, yet underexplored, member of this family: 3-Amino-2-bromobenzoic acid. While research into its derivatives is in its nascent stages, existing data on closely related analogs and the parent 3-aminobenzoic acid (3-ABA) moiety points towards significant therapeutic promise, particularly in the realms of anti-inflammatory, and potentially anticancer and antimicrobial applications. This document provides a comprehensive overview of the synthesis, known biological activities, and prospective applications of 3-Amino-2-bromobenzoic acid derivatives, offering a roadmap for researchers and drug development professionals.

Introduction: The Strategic Importance of the 3-Amino-2-bromo Substitution Pattern

The unique arrangement of the amino, bromo, and carboxylic acid functionalities on the benzene ring of 3-Amino-2-bromobenzoic acid presents a compelling starting point for drug design. The amino group at the 3-position and the carboxylic acid at the 1-position provide two key points for derivatization, allowing for the synthesis of amides, esters, and Schiff bases.[4][5] The bromine atom at the 2-position, an electron-withdrawing group, is of particular interest. Its presence can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate biological activity and metabolic stability.[5] Furthermore, the bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional structural diversity.

This guide will explore the known anti-inflammatory effects of the parent 3-aminobenzoic acid and extrapolate the potential of its brominated derivatives in this and other therapeutic areas. We will also present detailed synthetic methodologies and protocols for biological evaluation, providing a practical framework for initiating research programs centered on this promising scaffold.

Synthesis of 3-Amino-2-bromobenzoic Acid Derivatives: A Modular Approach

The synthetic utility of 3-Amino-2-bromobenzoic acid lies in its capacity to undergo a variety of chemical transformations at its functional groups. A general and efficient approach to synthesizing a library of derivatives involves the initial protection of the amino group, followed by modification of the carboxylic acid, and subsequent deprotection and/or further derivatization of the amino group.

A representative synthetic workflow is illustrated below:

Caption: General synthetic strategies for derivatization of 3-Amino-2-bromobenzoic acid.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol outlines the synthesis of N-cyclohexyl-3-amino-2-bromobenzamide, a representative amide derivative.

Step 1: N-Boc Protection of 3-Amino-2-bromobenzoic acid

-

Dissolve 3-Amino-2-bromobenzoic acid (1.0 eq) in a suitable solvent such as dioxane or THF.

-

Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) and a base such as sodium bicarbonate (2.0 eq) dissolved in water.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with 1N HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-amino-2-bromobenzoic acid.

Step 2: Amide Coupling

-

Dissolve N-Boc-3-amino-2-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add cyclohexylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected amide.

Step 3: Deprotection

-

Dissolve the N-Boc protected amide in DCM.

-

Add an excess of trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final amide derivative.

Biological Activities of 3-Amino-2-bromobenzoic Acid and its Derivatives

While the biological activities of derivatives of 3-Amino-2-bromobenzoic acid are an emerging area of research, studies on the parent compound, 3-aminobenzoic acid (3-ABA), and other brominated aminobenzoic acid isomers provide a strong rationale for their investigation.

Anti-inflammatory Activity

Recent research has highlighted the significant anti-inflammatory potential of dietary 3-aminobenzoic acid (3-ABA).[6] A study demonstrated that 3-ABA, which is abundant in beans, enhances intestinal epithelial integrity and attenuates experimental colitis in mice.[6] The key findings from this study include:

-

Enhanced Intestinal Barrier Function: 3-ABA was shown to upregulate the expression of tight junction proteins, such as Tjp1 and Ocln, in the colon.[6] This leads to a reduction in intestinal epithelial permeability.

-

Attenuation of Colitis: In a DSS-induced colitis mouse model, rectal administration of 3-ABA significantly reduced the severity of inflammation.[6]

-

Clinical Relevance: Fecal levels of 3-ABA were found to be significantly lower in patients with ulcerative colitis (UC), suggesting a potential role for 3-ABA in the pathophysiology of inflammatory bowel disease.[6]

The introduction of a bromine atom at the 2-position of the 3-ABA scaffold could potentially enhance these anti-inflammatory properties by increasing the compound's lipophilicity and modulating its interaction with biological targets.

Potential Anticancer Activity

While direct evidence for the anticancer activity of 3-Amino-2-bromobenzoic acid derivatives is limited, the broader class of aminobenzoic acid derivatives has shown considerable promise in this area.[3][7][8] The anticancer effects of these compounds are often attributed to their ability to inhibit various enzymes and signaling pathways involved in cancer progression.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Derivatives of aminobenzoic acid have been investigated as inhibitors of various enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs) and protein kinases.[7]

-

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis, in cancer cells.[3][7]

-

Anti-proliferative Effects: These compounds can also inhibit the uncontrolled proliferation of cancer cells.[3]

The presence of the bromine atom in 3-Amino-2-bromobenzoic acid derivatives may enhance their anticancer potential. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Potential Antimicrobial Activity

The aminobenzoic acid scaffold is a well-established pharmacophore in antimicrobial drug discovery. Para-aminobenzoic acid (PABA) is an essential nutrient for many bacteria, as it is a precursor for the synthesis of folic acid.[5] Sulfonamide antibiotics, which are structural analogs of PABA, act by competitively inhibiting the enzyme dihydropteroate synthase, thereby blocking folic acid synthesis and inhibiting bacterial growth.

Derivatives of 3-Amino-2-bromobenzoic acid could exhibit antimicrobial activity through several potential mechanisms:

-

Inhibition of Folic Acid Synthesis: Although not a direct analog of PABA, the aminobenzoic acid core of these derivatives could still allow for interaction with enzymes in the folic acid synthesis pathway.[9]

-

Disruption of Other Essential Bacterial Processes: The unique substitution pattern and the presence of the bromine atom may enable these compounds to interact with other bacterial targets, leading to antimicrobial effects.

-

Structure-Activity Relationship: Studies on other brominated aminobenzoic acid derivatives have shown that the presence and position of the bromine atom can significantly influence antimicrobial activity.[5]

Future Directions and Conclusion

The exploration of 3-Amino-2-bromobenzoic acid and its derivatives represents a promising frontier in drug discovery. The demonstrated anti-inflammatory activity of the parent 3-ABA provides a solid foundation for further investigation. The unique structural features of 3-Amino-2-bromobenzoic acid, particularly the presence of the bromine atom, suggest that its derivatives could possess enhanced or novel biological activities.

Future research should focus on:

-

Synthesis of Diverse Libraries: A systematic approach to the synthesis of a wide range of amide, ester, and Schiff base derivatives of 3-Amino-2-bromobenzoic acid is warranted.

-

Comprehensive Biological Screening: These derivatives should be screened against a panel of targets to evaluate their anti-inflammatory, anticancer, and antimicrobial potential.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights for the rational design of more potent and selective analogs.

References

- Chen, J., et al. (2020). Synthesis, structural characterization, and properties of triorganotin complexes of Schiff base derived from 3-aminobenzoic acid and salicylaldehyde or 2,4-pentanedione. Applied Organometallics Chemistry, 34(10), e5790.

- Haroon, M., et al. (2023).

- Sapijanskaitė-Banevič, B., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(15), 4485.

- Kumar, D., & Kumar, N. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 29-41.

- Hisamatsu, T., et al. (2022). Dietary 3-aminobenzoic acid enhances intestinal barrier integrity and attenuates experimental colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(5), G549-G561.

- Abuelizz, H. A., et al. (2017). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Molecules, 22(7), 1103.

- Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 22.

- Chhonker, Y. S., et al. (2009). Synthesis and biological evaluation of some new Schiff bases of 4-aminobenzoic acid. E-Journal of Chemistry, 6(S1), S445-S450.

- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterization and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.

- S.N., Jebastin, J., et al. (2023).

- Saag, M. S., et al. (2020). Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. European Journal of Medicinal Chemistry, 194, 112252.

- Kee, C.-L., et al. (2010). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 53(24), 8646-8655.

- Thijssen, H. H. (1977). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Journal of Medicinal Chemistry, 20(2), 233-236.

-

ResearchGate. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer activities. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Retrieved from [Link]

- Burton, M. F., & Neish, A. C. (1954). The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. Journal of the American Chemical Society, 76(2), 509-512.

- Singh, R., et al. (2018). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 11(11), 4889-4898.

- Reddy, C. S., et al. (2017). Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones. ACS Omega, 2(10), 6965-6976.

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 6. journals.physiology.org [journals.physiology.org]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Anatomy of 3-Amino-2-bromobenzoic Acid Hydrochloride: A Spectroscopic Guide

Abstract In modern drug development, the accurate structural elucidation of complex synthetic intermediates is the bulwark against downstream failures. 3-Amino-2-bromobenzoic acid hydrochloride (CAS 2418694-21-8) is a highly functionalized, ortho-halogenated anthranilic acid derivative critical to the synthesis of quinazolines and cross-coupled heterocycles. Because the hydrochloride salt form provides essential oxidative stability over the free base [1], rigorously distinguishing between the two forms via spectroscopy is an analytical necessity.

This whitepaper provides an authoritative, causality-driven framework for characterizing this compound using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Logic & The Self-Validating Analytical Paradigm

As a Senior Application Scientist, my approach to characterization transcends merely collecting data; it requires designing a self-validating system where each analytical orthogonal confirms the findings of the others.

For 3-amino-2-bromobenzoic acid hydrochloride, the analytical vulnerabilities are threefold:

-

Salt Disproportionation: The HCl salt can easily revert to the free base (CAS 168899-61-4) under improper handling [2], altering reaction stoichiometries.

-

Proton Exchange: Solvents used in NMR can mask the critical acidic and anilinium protons.

-

Halogen Integrity: De-halogenation can occur during synthesis; we must actively prove the bromine's presence.

Multiplexed self-validating workflow for verifying the hydrochloride salt integrity.

High-Resolution Mass Spectrometry (HRMS)

The Causality of Dual-Mode ESI

To establish an unassailable proof of structure, we run Electrospray Ionization (ESI) in both positive and negative modes sequentially.

-

Positive Mode (+): Forces the loss of the chloride counter-ion, giving the protonated free base

. The natural abundance of Bromine isotopes ( -

Negative Mode (-): This is the self-validating masterstroke. The negative mode captures the deprotonated acid

but, crucially, detects the chloride ion (

Step-by-Step LC-HRMS Protocol

-

Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic acid. (Formic acid aids ionization in ESI+ but won't mask the chloride in ESI-).

-

Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to < 5 ppm.

-

Acquisition: Run a short 5-minute isocratic gradient on a C18 column. Collect ESI+ from

100-500, and ESI- from -

Data Extraction: Extract the extracted ion chromatograms (EIC) for the expected isotopic masses.

ESI(+) MS collisional fragmentation pathway of the protonated free base.

Quantitative HRMS Data Summary

| Ion ( | Mode | Adduct / Fragment | Relative Intensity | Structural Causality |

| 215.966 | ESI+ | 100% (Base Peak) | Intact protonated base lacking chloride. | |

| 217.964 | ESI+ | ~98% | Distinctive 1:1 bromine isotopic signature. | |

| 197.955 | ESI+ | Variable | Loss of | |

| 35.453 | ESI- | High | Validates the presence of the hydrochloride salt. |

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Solvent Selection

Do not use Methanol-

Furthermore, the 1,2,3-trisubstitution of the benzene ring forces an classic AMX (or pseudo-ABC) splitting pattern. The anilinium ion (

Step-by-Step NMR Protocol

-

Drying: Dry the sample in a vacuum desiccator (40°C, 4 hours) to eliminate ambient moisture. Water peaks (~3.3 ppm in DMSO) can shift under acidic conditions and obscure aromatic signals.

-

Preparation: Dissolve exactly 15 mg of sample in 0.6 mL of anhydrous DMSO-

containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Acquisition (

): 400 MHz spectrometer, -

Processing: Apply a 0.3 Hz exponential line-broadening function, phase correct manually, and strictly baseline-correct before integrating the 9.0 ppm region.

Quantitative NMR Data Summary ( , 400 MHz, DMSO- )

| Shift (ppm) | Multiplicity | Integration | Diagnostic Assignment | |

| 13.20 | Broad Singlet | - | 1H | |

| 9.00 | Broad Singlet | - | 3H | |

| 8.17 | Doublet of doublets | 7.8, 1.5 | 1H | |

| 7.77 | Doublet of doublets | 8.0, 1.5 | 1H | |

| 7.47 | Pseudo-Triplet | 7.9 | 1H |

Fourier Transform Infrared (FTIR) Fingerprinting

The Causality of ATR vs. KBr Pellets

Standard pharmacopeia methods historically used KBr pellets. However, applying high physical pressure to a hydrochloride salt embedded in a Potassium Bromide matrix frequently induces ion exchange , creating the Potassium salt of the analyte and gaseous HCl, permanently altering the carbonyl stretching region.

Therefore, we mandate Attenuated Total Reflectance (ATR) FTIR . ATR requires zero mechanical matrix prep, perfectly preserving the crystalline salt phase. The key differentiator here is the "ammonium envelope"—a broad, deeply absorbing region between 3100 and 2600

Step-by-Step ATR-FTIR Protocol

-

Background: Run a 32-scan background spectrum against the bare, cleaned diamond ATR crystal.

-

Deposition: Transfer ~3 mg of pristine sample directly onto the crystal face.

-

Compression: Lower the mechanical anvil until the built-in torque-limiter clicks. Consistent pressure is vital for reproducible refractive index contact.

-

Acquisition: Scan from 4000 to 400

at a resolution of 4

Quantitative Vibrational Data Summary

| Wavenumber ( | Vibrational Mode | Structural Causality & Observations |

| 3100 – 2600 | Highly broadened envelope masking aliphatic regions. Definitive proof of the hydrochloride salt form. | |

| 1695 | Conjugated carboxylic acid. Lowered from generic aliphatic acids (~1710) due to ring resonance. | |

| 1580, 1490 | Core aromatic ring breathing vibrations. | |

| 1255 | Diagnostic single bond stretch of the carboxylic acid [3]. | |

| 650 | Halogen heavy-atom stretching mode occurring in the far fingerprint region. |

Conclusion

By treating the MS, NMR, and IR characterizations not as disparate tests, but as interconnected components of a single diagnostic logic system, we eliminate false positives. Specifically, identifying the chloride counter-ion in MS (ESI-), confirming the 3H integration of the anilinium proton in NMR, and mapping the ammonium envelope in IR ensures absolute confidence before utilizing 3-amino-2-bromobenzoic acid hydrochloride in highly sensitive synthesis pipelines.

References

-

Title: 3-Amino-2-bromobenzoic acid (Free Base Structural Data) Source: PubChem, National Center for Biotechnology Information URL: [Link]

EHS & Technical Architecture for 3-Amino-2-Bromobenzoic Acid Hydrochloride

An Advanced Guide for Drug Development Professionals & Chemical Biologists

Executive Summary

In contemporary pharmaceutical research, brominated aniline derivatives frequently serve as critical building blocks for active pharmaceutical ingredients (APIs) and reagents for peptide synthesis[1]. 3-Amino-2-bromobenzoic acid hydrochloride is one such highly functionalized intermediate. While the functional synergy of a carboxylic acid, a primary amine, and a heavy halogen allows for complex cross-coupling and amidation chemistry, it simultaneously dictates a volatile occupational hazard profile.

This technical whitepaper details the causality behind the safety, storage, and handling workflows for this specific hydrochloride salt, equipping researchers with self-validating protocols to ensure chemical integrity and personnel safety.

Quantitative Physicochemical Profiling

The physical chemistry of the compound dictates its safety protocols. Forming the hydrochloride salt protonates the amine moiety, drastically altering the solid-state behavior compared to the free base. The data below summarizes its quantitative profile.

Table 1: Key Physicochemical and Safety Parameters

| Parameter | Quantitative Value / Descriptor | Analytical & Safety Significance |

| Parent CAS Number | 168899-61-4[2] | Essential for accurate SDS and regulatory retrieval. |

| PubChem CID | 21901203[3] | Baseline for cross-referencing predictive toxicology. |

| Formula Weight (Free Base) | 216.03 g/mol [1] | Required for baseline mass spectrometry calibration. |

| Formula Weight (Salt) | ~252.49 g/mol | Stoichiometric adjustment needed for the HCl equivalent. |

| Typical Purity | ≥ 95%[1] | Validates suitability for peptide synthesis[1]. |

| Primary Hazard Classes | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Defines Level C minimum PPE requirements. |

Mechanistic Toxicology: The Aromatic Amine Hazard

Handling aromatic amines requires more than standard particulate precautions. The primary stealth hazard associated with brominated anilines is methemoglobinemia —a condition where the iron in hemoglobin is oxidized, neutralizing its oxygen-carrying capacity.

Causality: When inhaled or absorbed transdermally, 3-amino-2-bromobenzoic acid undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxylarylamine is a highly reactive intermediate that oxidizes hemoglobin (

To mitigate this, exposure controls must prioritize preventing transdermal absorption (using nitrile or butyl rubber gloves) and preventing dust aerosolization during weigh-outs. This mechanistic pathway is documented across standard [4].

Fig 1: Cytochrome P450-mediated systemic toxicity pathway for aromatic amines.

Storage Stability & Degradation Logic

While the free base form is generally stable at room temperature[1], the hydrochloride salt introduces a critical vulnerability: hygroscopicity.

Causality: The salt actively absorbs ambient atmospheric moisture. This localized hydration creates a microscopic acidic environment (due to the dissociation of HCl). The drop in localized pH dramatically accelerates the oxidative degradation of the electron-rich aromatic amine ring, transforming the white/off-white powder into a dark, insoluble polymeric mass.

The Self-Validating Storage Protocol:

-

Primary Containment: Store the powder in a tightly sealed amber glass vial (to prevent UV-mediated radical debromination).

-

Atmospheric Control: Always backfill the vial with dry Argon (

) or Nitrogen ( -

Validation Mechanism: Place a moisture-indicating desiccant packet (e.g., cobalt-free silica gel) inside the secondary containment. If the desiccant changes from blue to pink, the primary barrier has failed, and the atmospheric control protocol must be repeated.

Fig 2: Mechanistic degradation pathway under uncontrolled atmospheric storage.

Experimental Protocol: Advanced Spill Remediation

Due to its dual nature as an active pharmaceutical intermediate and a highly acidic salt, spill remediation must be handled with precise stoichiometry.

Step-by-Step Methodology

Step 1: State Assessment & Isolation

-

Action: Evacuate the immediate area and determine if the spill is dry powder or an aqueous solution. Don Level C PPE (N95/P100 respirator, splash goggles, and doubled nitrile gloves).

-

Causality: Dry powders pose an immediate inhalation hazard, whereas aqueous spills pose an immediate corrosive hazard to metallic lab infrastructure.

Step 2: Dust Suppression & Neutralization

-

Action: If solid, lightly mist the perimeter with water. Liberally apply a 1:1 mixture of sand and a weak base, specifically Sodium Carbonate (

) . -

Causality: Using a strong base (like

) on a hydrochloride salt will trigger a highly exothermic neutralization. This heat will aerosolize the brominated organic compound, compounding the inhalation hazard.

Step 3: Protocol Validation (Self-Validating Step)

-

Action: Apply a wetted piece of universal pH indicator paper directly to the remediated slurry.

-

Validation: Do not proceed to disposal until the pH paper reads consistently between 7.0 and 8.0 . If the pH remains acidic (pH < 6), reapply

. This mathematically ensures the corrosive

Step 4: Mechanical Recovery

-

Action: Sweep the neutralized slurry using non-sparking, chemically resistant tools into a vented hazardous waste container. Wash the localized spill zone with a 5% sodium bicarbonate solution, followed by a thorough deionized water rinse.

Fig 3: Remediating acidic halogenated aniline spills through controlled neutralization.

References

The following authoritative sources and chemical databases establish the foundational occupational standards and substance properties referenced in this guide:

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21901203, 3-Amino-2-bromobenzoic acid. Retrieved from:[Link]

-

European Chemicals Agency (ECHA) (2026). C&L Inventory - Harmonised classification and labelling databases for halogenated aromatic amines. Retrieved from:[Link]

Sources

An In-depth Technical Guide to 3-Amino-2-bromobenzoic Acid Hydrochloride: Commercial Availability, Procurement, and Quality Control

Introduction: A Key Building Block in Modern Synthesis

3-Amino-2-bromobenzoic acid and its hydrochloride salt are pivotal intermediates in the fields of pharmaceutical and materials science. Their trifunctional nature—possessing an amine, a carboxylic acid, and a bromine atom on an aromatic ring—offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of the commercial landscape for 3-Amino-2-bromobenzoic acid hydrochloride, offering practical insights for researchers, chemists, and procurement specialists in the drug development and chemical synthesis sectors. While this guide focuses on the 3-amino-2-bromo isomer, it's important to note that related aminobenzoic acid analogs are also crucial building blocks in medicinal chemistry.[1][2] The strategic placement of the functional groups allows for a variety of chemical transformations, making it a valuable starting material for novel therapeutics.[3]

Chemical Properties and Specifications

A thorough understanding of the compound's properties is the first step in successful procurement and application.

| Property | Value | Source |

| CAS Number | 168899-61-4 | |

| Molecular Formula | C₇H₆BrNO₂ | [4][5] |

| Molecular Weight | 216.03 g/mol | [4] |

| Appearance | Solid | [6] |

| Typical Purity | ≥95% - 98% | [4][5] |

| Melting Point | 153-158 °C | |

| Storage Conditions | Room temperature, in a dry, dark place.[6][7] | [6][7] |

Note: The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for certain reaction conditions.

Commercial Availability and Major Suppliers

3-Amino-2-bromobenzoic acid and its hydrochloride salt are readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The choice of supplier often depends on the required purity, quantity, and the level of documentation provided.

| Supplier | Purity Offered | Typical Quantities | Notes |

| Sigma-Aldrich (MilliporeSigma) | 95%, 97% | Grams to Kilograms | A well-established supplier with extensive documentation like Certificates of Analysis (CoA) readily available.[6] |

| Thermo Scientific (Alfa Aesar) | 97% | Grams | Offers this compound as part of their portfolio for pharmaceutical intermediates.[8] |

| BLD Pharmatech | Not specified, but offers related compounds | Varies | A supplier of a wide range of organic building blocks.[7] |

| AboundChem | 98% | Grams to Kilograms | Specializes in laboratory-use chemicals and requires an account for ordering.[5] |

| Cymit Quimica | 97% | Grams | An option for researchers in Europe.[9] |

Expert Insight: For early-stage research and development, where reproducibility is paramount, sourcing from suppliers who provide comprehensive analytical data (e.g., NMR, HPLC, Mass Spec) with the product is highly recommended. For larger scale-up operations, a supplier's ability to provide consistent quality in larger batches becomes the primary consideration.

Procurement and Safe Handling Workflow

The procurement of a chemical intermediate like 3-Amino-2-bromobenzoic acid hydrochloride should be a systematic process to ensure both quality and safety.

Safe Handling and Storage

Proper handling of 3-Amino-2-bromobenzoic acid hydrochloride is crucial due to its potential hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, protective gloves, and a lab coat.[10][11][12]

-

Ventilation: Use this compound in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust.[10][11]

-

Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][10] Some suppliers also recommend storing under an inert atmosphere like Argon and protecting it from light.[10]

-

In case of Exposure:

Quality Control and Analytical Verification

Upon receiving a shipment, it is best practice to perform in-house quality control to verify the identity and purity of the compound.

Protocol: Preparation of a Sample for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-2-bromobenzoic acid hydrochloride.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or MeOD).

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Mixing: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known chemical structure of 3-Amino-2-bromobenzoic acid.

Applications in Research and Development

The unique arrangement of functional groups in 3-Amino-2-bromobenzoic acid makes it a valuable precursor in the synthesis of a variety of bioactive molecules. While specific applications for the hydrochloride salt are not extensively detailed in the provided search results, the parent compound and its analogs are used in:

-

Pharmaceutical Synthesis: As an intermediate in the creation of more complex drug candidates, including those for anti-inflammatory and analgesic applications.[13]

-

Kinase Inhibitor Development: The scaffold of aminobenzoic acids is utilized in the synthesis of kinase inhibitors, which are crucial in oncology research.[1]

-

Dye and Pigment Production: The chromophoric properties of the aromatic amine structure lend themselves to applications in the dye industry.[13]

-

Peptide Synthesis: This class of compounds can be used in the synthesis of peptides.[4]

Conclusion

3-Amino-2-bromobenzoic acid hydrochloride is a commercially accessible and synthetically valuable compound for researchers in drug discovery and chemical development. A successful project often begins with the careful selection of a reputable supplier and the implementation of a robust quality control process upon receipt of the material. By following the guidelines outlined in this guide, researchers can confidently source and utilize this versatile chemical building block in their synthetic endeavors.

References

- BLD Pharm. (n.d.). 168899-61-4|3-Amino-2-bromobenzoic acid.

- Lab Supplies. (n.d.). 3-Amino-2-bromobenzoic acid, min 95%, 1 gram.

- Rosachem. (2008, August 12). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 3-Amino-2-chlorobenzoic acid.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.

- AboundChem. (n.d.). 3-Amino-2-bromobenzoic acid.

- Sigma-Aldrich. (n.d.). 3-Amino-2-bromobenzoic acid | 168899-61-4.

- MilliporeSigma. (n.d.). 3-Amino-2-bromobenzoic acid 95 168899-61-4.

- ThermoFisher. (2025, September 05). SAFETY DATA SHEET.

- CymitQuimica. (2023, April 05). Safety Data Sheet.

- SigmaAldrich.cn. (2025, November 06). SAFETY DATA SHEET.

- Smolecule. (2024, April 14). Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.

- Thermo Scientific Chemicals. (n.d.). 2-Amino-3-bromobenzoic acid, 97% 5 g | Buy Online.

- CymitQuimica. (n.d.). 2-Amino-3-bromobenzoic acid.

- Benchchem. (2025). Application Notes and Protocols: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis.

- PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- PubChem. (n.d.). 2-Amino-3-bromobenzoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 4. calpaclab.com [calpaclab.com]

- 5. aboundchem.com [aboundchem.com]

- 6. 3-Amino-2-bromobenzoic acid | 168899-61-4 [sigmaaldrich.com]

- 7. 168899-61-4|3-Amino-2-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 8. 2-Amino-3-Brombenzoesäure, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 9. 2-Amino-3-bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 10. rosachem.com [rosachem.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemimpex.com [chemimpex.com]

Methodological & Application

Application Note: Mechanistic Insights and Protocols for the Bromination of 3-Aminobenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Regioselective Electrophilic Aromatic Substitution (EAS), Directing Group Kinetics, and Synthetic Pathways

Executive Summary

The halogenation of functionalized anilines is a critical transformation in pharmaceutical chemistry, generating essential building blocks and bioisosteric alternatives for kinase inhibitors and metabolic targeting peptides [1]. The bromination of 3-aminobenzoic acid (m-aminobenzoic acid) presents a classical mechanistic challenge: a fierce regioselective "tug-of-war" between a strongly activating amino group and a deactivating carboxylic acid.

This guide provides authoritative, self-validating methodologies for both the exhaustive tribromination and the controlled monobromination of 3-aminobenzoic acid, explaining the fundamental causality behind each operational parameter.

Mechanistic Rationale: The Regioselectivity Tug-of-War

To predict and control the outcome of this electrophilic aromatic substitution (EAS), one must analyze the independent electronic contributions of the substituents on the benzoic acid scaffold.

Directing Group Dynamics

-

The Carboxylic Acid (-COOH) at C1: A strongly electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

-

The Amino Group (-NH₂/NH₃⁺) at C3: A strongly electron-donating group (EDG) via resonance. It drastically increases electron density and directs to the ortho/para positions (C2, C4, C6).

Because the -NH₂ group is orders of magnitude more activating than the -COOH group is deactivating, the amino group completely dictates the regiochemistry . Electrophilic attack is funneled exclusively into positions 2, 4, and 6.

The Paradox of the Acidic Medium

In standard direct bromination protocols, the reaction is performed in strongly acidic aqueous media (e.g., HCl/H₂O). Under these conditions, >99.9% of the amine exists as the protonated anilinium ion (-NH₃⁺), which is meta-directing and highly deactivating.

Causality Check: Why does substitution still occur at the ortho/para positions?

The reaction is governed by Le Chatelier's principle and Curtin-Hammett kinetics. The minute equilibrium fraction of the unprotonated free amine is so phenomenally nucleophilic that its reaction rate with molecular bromine (

Regioselectivity and directing group dominance in the exhaustive bromination pathway.

Scientist Pro-Tip: What if you need substitution at C5 (3-amino-5-bromobenzoic acid)? Because C5 is shielded by the directing power of the amine, direct bromination is impossible. You must synthesize this via an entirely different route: bromination of 3-nitrobenzoic acid (directing to C5), followed by reduction of the nitro group to an amine [3].

Experimental Protocols & Methodologies

Protocol A: Exhaustive Tribromination (Synthesis of 3-Amino-2,4,6-tribromobenzoic Acid)

This protocol utilizes a continuous vapor-draw technique rather than direct liquid addition.

Causality: Drawing bromine vapor through the acidic slurry limits localized concentration spikes. This prevents the powerful oxidant (

Materials:

-

3-Aminobenzoic acid (0.2 mol)

-

Concentrated Hydrochloric Acid (165 mL)

-

Distilled Water (780 mL)

-

Bromine liquid (0.88 mol, ~45 mL)

Step-by-Step Methodology:

-

Reactor Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, add the 3-aminobenzoic acid, concentrated HCl, and water.

-

Thermal Control: Submerge the reactor in an ice bath to maintain the internal temperature below 5 °C.

-

Vapor Generation: Place the liquid bromine in an external vaporization flask connected to the reactor. Immerse the bromine flask in a 40–50 °C water bath.

-

Vapor Introduction: Apply moderate vacuum suction to the reactor's trap system. Draw the evolved bromine vapor slowly through the vigorously stirred acidic mixture.

-

Self-Validating Endpoint: Stir for approximately 3 hours. The reaction dictates its own completion: as the tribrominated product forms, it becomes insoluble in the dilute acid. The endpoint is reached when the thick slurry assumes a persistent, distinct yellow color (indicating unreacted trace bromine).

-

Isolation: Filter the cream-colored solid immediately. Wash copiously with cold water to strip away residual acids and bromine. Do not dry if proceeding directly to deamination workflows.

Protocol B: Controlled Monobromination via Transient Protection

To synthesize monobrominated derivatives (e.g., 4-bromo-3-aminobenzoic acid), the uncontrollable electron-donating power of the amine must be dampened. Causality: Acetylating the amine converts it into an acetamido group (-NHCOCH₃). The nitrogen's lone pair is now delocalized into the acetyl carbonyl, drastically attenuating the ring's nucleophilicity. The added steric bulk of the acetyl group also sterically shields position C2, funneling the slow, controlled bromination toward C4 and C6 [5].

Stepwise protection-bromination-deprotection workflow for controlled monobromination.

Step-by-Step Methodology:

-

Protection: Suspend 3-aminobenzoic acid in aqueous medium and react with 1.1 eq of acetic anhydride. Filter the resulting 3-acetamidobenzoic acid and dry thoroughly.

-

Halogenation: Dissolve the protected intermediate in glacial acetic acid. At room temperature, add a solution of

(1.05 eq) in glacial acetic acid dropwise over 1 hour. Monitor via LC-MS until the starting material peak vanishes. -

Deprotection: Concentrate the solvent under reduced pressure. Add 2M HCl and heat to reflux for 2 hours to cleave the acetyl group.

-

Precipitation & Separation: Cool the mixture and adjust the pH to ~4.5 to precipitate the monobrominated isomers (predominantly 6-bromo-3-aminobenzoic acid and 4-bromo-3-aminobenzoic acid). Isomers can be purified via preparative HPLC or fractional crystallization.

Comparative Data Summary

The diverging synthetic pathways are summarized below, highlighting the critical operational parameters that dictate the reaction outcome.

| Parameter | Pathway A: Tribromination | Pathway B: Monobromination |

| Target Product(s) | 3-Amino-2,4,6-tribromobenzoic acid | 4-Bromo- & 6-Bromo-3-aminobenzoic acid |

| Substrate Modification | None (Direct EAS) | N-Acetylation (Steric/Electronic Protection) |

| Brominating Agent | Bromine vapor ( | Bromine liquid in Acetic Acid |

| Reaction Kinetics | Extremely Fast (Cascading) | Moderated (Sterically hindered) |

| Solvent System | Dilute Aqueous HCl | Glacial Acetic Acid |

| Self-Validating Visual | Slurry turns bright distinct yellow | Persistent orange tint in liquid solution |

| Typical Yield | > 85% (Crude precipitate) | 60 - 75% (Combined isomer fraction) |

References

-

3-Amino-2,4,6-tribromobenzoic Acid Chemical Properties PubChemLite, National Institutes of Health URL:[Link]

-

2,4,6-Tribromobenzoic Acid (Exhaustive Bromination Protocol) Organic Syntheses, Coll. Vol. 4, p.947; Vol. 36, p.94 URL:[Link]

- US Patent 11111271B2 (Referencing 3-Amino-4-bromobenzoic acid synthesis)

Synthesis of High-Value Heterocyclic Scaffolds from 3-Amino-2-bromobenzoic Acid Hydrochloride

Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Researchers, and Medicinal Chemists

Introduction & Reactivity Profile

3-Amino-2-bromobenzoic acid hydrochloride (CAS: 168899-61-4) is a trifunctional, privileged building block utilized extensively in medicinal chemistry to construct complex tricyclic and bicyclic scaffolds. The contiguous 1,2,3-substitution pattern—featuring a carboxylic acid, a bromine atom, and a primary amine—provides a rigid, pre-organized geometric framework perfectly poised for multi-component cascades and tandem cross-coupling/cyclization reactions.

Critical Causality in Handling: Because this building block is supplied as a hydrochloride salt, precise stoichiometric adjustment of the base is the primary determinant of reaction success . In transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki-Miyaura), an unneutralized ammonium species will not only fail to participate in downstream nucleophilic cyclizations but can also directly protonate the active Pd(0) catalyst, halting the catalytic cycle. All protocols developed below inherently calculate for this required acid-neutralization step.

Workflow 1: Synthesis of Indole-4-carboxylic Acid Derivatives

Indole-4-carboxylic acids are critical pharmacophores for designing kinase inhibitors and 5-HT receptor antagonists [1]. Constructing this core from 3-amino-2-bromobenzoic acid relies on a Larock-type heteroannulation or a tandem Sonogashira coupling followed by a 5-endo-dig cyclization [2].

Mechanistic Rationale

-

Oxidative Addition: The Pd(0) catalyst inserts into the sterically congested C2–Br bond. The presence of the adjacent carboxylate group can act as a directing/stabilizing moiety for the Pd(II) intermediate.

-

Transmetalation & Reductive Elimination: A terminal alkyne, activated by CuI and an amine base, transmetalates with the Pd(II) complex. Reductive elimination yields a 2-alkynyl-3-aminobenzoic acid intermediate.

-

Heteroannulation: Driven by the nucleophilicity of the adjacent, newly freed C3-primary amine, an intramolecular cyclization across the internal alkyne occurs. The original C1-carboxylic acid is flawlessly transposed to the C4-position of the resulting indole ring.

Pathway demonstrating the tandem Sonogashira-cyclization yielding indole-4-carboxylic acid.

Step-by-Step Protocol

Self-Validating Checkpoints Included

-

Reagent Preparation: To an oven-dried, argon-purged Schlenk flask, add 3-amino-2-bromobenzoic acid hydrochloride (1.0 mmol, 252.5 mg), Pd(PPh₃)₄ (0.05 mmol, 58 mg), and CuI (0.1 mmol, 19 mg).

-

Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) followed by Triethylamine (5.0 mmol, ~0.70 mL).

-

Causality Note: 5.0 equivalents of Et₃N are used to neutralize the HCl salt (1 eq), deprotonate the carboxylic acid for solubility (1 eq), activate the alkyne (1 eq), and maintain a basic environment for cyclization.

-

-

Coupling: Add the desired terminal alkyne (1.2 mmol). Stir the reaction mixture at 90 °C for 8–12 hours.

-

Validation (In-Process): Analyze via LC-MS. The disappearance of the highly polar starting material (

214/216) and the appearance of the indole product mass with a distinct UV shift (indoles fluoresce bright blue under 254 nm / 365 nm UV) validates step completion. -

Workup: Cool the mixture, dilute with EtOAc (20 mL), and wash with 1M aqueous HCl (2 x 10 mL) to re-protonate the carboxylic acid and remove Et₃N. Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography.

Workflow 2: Synthesis of Phenanthridine-4-carboxylic Acids

Phenanthridines are privileged fluorescent probes and DNA-intercalating scaffolds. We exploit a tandem Suzuki-Miyaura coupling and Schiff base condensation cascade utilizing 2-formylphenylboronic acid to construct the complete tricyclic core in a single pot [3].

Mechanistic Rationale

-

Suzuki-Miyaura Coupling: The C2-bromine is substituted with a 2-formylphenyl group via standard Pd-catalysis.

-

Thermodynamically Driven Cyclization: The spatial proximity of the C3-amine and the newly installed C2'-aldehyde triggers spontaneous nucleophilic attack.

-

Aromatization without Oxidants: Unlike many syntheses that require DDQ or air-oxidation to restore aromaticity, the elimination of water from the resulting hemiaminal directly yields the fully aromatic phenanthridine core structure. This thermodynamic sink is what makes the cascade highly efficient.

Tandem Suzuki-Miyaura and Schiff base condensation to form the phenanthridine core.

Step-by-Step Protocol

-

Reagent Preparation: In a microwave vial or sealed tube, combine 3-amino-2-bromobenzoic acid hydrochloride (1.0 mmol, 252.5 mg), 2-formylphenylboronic acid (1.2 mmol, 180 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg).

-

Aqueous Biphasic Setup: Add K₂CO₃ (4.0 mmol, 552 mg) dissolved in degassed H₂O (2.0 mL), followed by degassed 1,4-dioxane (8.0 mL).

-

Causality Note: K₂CO₃ is chosen over amines here as it is superior for the transmetalation step of the boronic acid while still effectively neutralizing the hydrochloride salt.

-

-

Reaction: Seal the vial and heat to 100 °C for 6 hours.

-

Validation (In-Process): Upon spotting the TLC plate (visualized under 365 nm UV), the appearance of an intensely fluorescent spot strongly indicates the formation of the highly conjugated phenanthridine core.

-

Isolation: Filter the cooled reaction mixture through a Celite pad. Acidify the aqueous filtrate to pH 3–4 using 2M HCl. The target phenanthridine-4-carboxylic acid typically precipitates directly out of the solution and can be isolated via vacuum filtration, yielding analytically pure material after a cold water wash.

Quantitative Data Summary

The table below summarizes critical reaction parameters enabling direct process comparison for scale-up.

| Parameter | Workflow 1: Indole-4-carboxylic Acids | Workflow 2: Phenanthridine-4-carboxylic Acids |

| Reaction Type | Sonogashira + 5-endo-dig Cyclization | Suzuki-Miyaura + Schiff Base Condensation |

| Key Reagents | Terminal Alkyne, Pd(PPh₃)₄, CuI | 2-Formylphenylboronic acid, Pd(dppf)Cl₂ |

| Stoichiometric Base | Triethylamine (5.0 eq) | Potassium Carbonate (4.0 eq) |

| Solvent System | Anhydrous DMF | 1,4-Dioxane : Water (4:1) |

| Temperature/Time | 90 °C / 8–12 hours | 100 °C / 6 hours |

| Expected Yields | 60% – 85% (Substituent dependent) | 75% – 92% |

| Purification Mode | Reverse-Phase Prep-HPLC | Acidic Aqueous Precipitation (pH 3-4) |

| Core Verification | Mass shift | Intense 365nm Fluorescence |

References

-

Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines. (Contextualizes the synthesis of substituted indoles and references the Pd/Cu-catalyzed coupling of ortho-haloanilines). The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

Pseudo-octahedral nickel(II) complexes of strongly absorbing benzannulated pincer-type amido ligands. (Validates the tandem Suzuki coupling/condensation reaction of 2-formylphenyl boronic acid and ortho-haloanilines to cleanly afford substituted phenanthridines). RSC Advances, Royal Society of Chemistry. Available at: [Link]

Application Note: Strategies for the Derivatization of the Amino Group in 3-Amino-2-Bromobenzoic Acid Hydrochloride

Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Challenges

The precise derivatization of multi-substituted anilines is a cornerstone of structure-activity relationship (SAR) explorations in drug development. 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8 for the HCl salt) presents a classic trifecta of synthetic challenges that routinely cause standard functionalization protocols to fail:

-

Salt Inactivation: Supplied as a hydrochloride salt, the nitrogen is locked in an

-hybridized, non-nucleophilic ammonium state ( -

The "Ortho-Effect" (Steric Shielding): The C2-bromine atom creates a massive van der Waals radius overlapping the trajectory required for electrophilic attack. This steric clash severely increases the activation energy required for bulky electrophiles (e.g., di-tert-butyl dicarbonate) to coordinate[2].

-

Electronic Deactivation: The strongly electronegative ortho-bromine atom exerts an inductive electron-withdrawing effect (-I). Coupled with the meta-carboxylic acid, the aniline nitrogen is highly deactivated, requiring electrophilic activation or powerful nucleophilic catalysis to force the reaction forward[3].

This application note provides field-proven, causally-explained protocols to achieve N-Boc protection, acyl amidation, and reductive amination, bypassing the kinetic and thermodynamic traps of this hindered substrate.

Derivatization Workflow & Decision Matrix

Workflow for the derivatization and structural validation of 3-Amino-2-bromobenzoic acid HCl.

Validated Methodologies

Protocol A: Catalytic N-Boc Protection of a Hindered Aniline

Standard N-Boc protection at room temperature will yield <5% product due to the steric shielding of the ortho-bromine[4]. To overcome this, we utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst combined with extended thermal stress. DMAP reacts with

Materials:

-

3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (

, 2.5 eq) -

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

DMAP (0.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Free-basing: Suspend 1.0 eq of the HCl salt in anhydrous THF (0.2 M) under an argon atmosphere. Add 3.0 eq of DIPEA dropwise. Causality: The first equivalent of DIPEA neutralizes the HCl salt, while the excess neutralizes the carboxylic acid to prevent zwitterion precipitation, ensuring homogeneity.

-

Activation: Add 0.2 eq of DMAP, followed by a slow addition of 2.5 eq of

. Caution: Gas evolution ( -

Thermal Forcing: Attach a reflux condenser and heat the reaction to 65 °C for 16-18 hours. The high temperature provides the kinetic energy needed to overcome the activation barrier established by steric repulsion[3].

-

Self-Validating Quench & Workup: Cool to room temperature and quench with saturated aqueous

. Extract with Ethyl Acetate (3x). The organic layer must be washed with 1M -

Isolation: Dry over anhydrous

, filter, and concentrate under vacuum. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: N-Acylation (Amidation) via Acid Chlorides

Due to the low basicity of the amine, weak acylating agents (like esters or bulky anhydrides) often fail. Acid chlorides are the electrophiles of choice. We utilize Pyridine as both the base and a co-solvent. Pyridine intercepts the acid chloride to form a reactive acylpyridinium ion, facilitating transfer to the sterically hindered nitrogen[1].

Materials:

-

3-Amino-2-bromobenzoic acid hydrochloride (1.0 eq)

-

Target Acid Chloride (R-COCl, 1.2 eq)

-

Anhydrous Pyridine (3.0 eq)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Solvation: Dissolve the starting material in anhydrous DCM. Add 3.0 eq of anhydrous Pyridine and stir for 10 minutes at 0 °C.

-

Electrophilic Addition: Dropwise, add the acid chloride (1.2 eq) over 15 minutes. Keep the reaction on an ice bath to prevent localized overheating, which can lead to competitive di-acylation.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

-

Workup: Dilute with DCM and wash strictly with 1M

(to protonate and remove pyridine into the aqueous layer), then wash with water and brine.

Analytical Self-Validation & Troubleshooting

To build a self-validating system, analysts must rely on specific spectroscopic signatures unique to this scaffold:

-

LC-MS Isotope Profiling: Bromine naturally exists as

and -

-NMR Shift: Upon amidation or Boc-protection, the

Quantitative Data Summary

The table below outlines the optimized comparative conditions required to break the kinetic barriers of the sterically hindered 3-amino-2-bromobenzoic acid framework.

| Derivatization Type | Key Reagents | Equivalents (Substrate / Electrophile / Base / Cat.) | Optimal Temp (°C) | Time (h) | Expected Yield |

| N-Boc Protection | 1.0 / 2.5 / 3.0 / 0.2 | 65 °C | 18 h | 60–75% | |

| Amidation | R-COCl, Pyridine | 1.0 / 1.2 / 3.0 / None | 25 °C | 4–6 h | 80–90% |

| Reductive Amination | R-CHO, | 1.0 / 1.1 / 2.0 (DIPEA) / None | 25 °C | 12 h | 70–85% |

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Describes the necessity of catalytic systems (like DMAP) to achieve N-Boc and N-Cbz protection in deactivated or sterically hindered anilines.

-

Chemistry Stack Exchange Community. (2014). Ortho-effect in substituted aromatic acids and bases. Detailed explanation of the thermodynamic and steric implications of ortho-substituted anilines inhibiting nitrogen lone pair availability.

-

Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Highlights the specific limitations of standard Boc2O protocols when applied to electron-poor or substituted anilines.

-

BenchChem. (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Troubleshooting workflows for overcoming massive activation barriers in halogens flanking reactive aniline nitrogens.

-

NCERT. (n.d.). Amines - Chapter 9. Fundamental physical chemistry and acylation reaction mechanisms for aliphatic and aromatic amines, including salt neutralization principles.

Sources

Troubleshooting & Optimization

Improving the yield of 3-Amino-2-bromobenzoic acid;hydrochloride synthesis

Welcome to the Synthesis and Process Optimization Support Center . As a Senior Application Scientist, my goal is not just to provide you with standard operating procedures, but to explain the causality behind each chemical intervention.

When synthesizing 3-Amino-2-bromobenzoic acid hydrochloride (CAS 168899-61-4) [1], the most reliable and regioselective pathway is the chemoselective reduction of 2-bromo-3-nitrobenzoic acid . The primary challenge in this transformation is selectively reducing the nitro group (-NO₂) to an amine (-NH₂) without inducing catalytic hydrodehalogenation (cleavage of the C-Br bond).

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic FAQs designed to ensure high yield, chemoselectivity, and self-validating isolation of the hydrochloride salt.

I. Mechanistic Workflow & Validated Protocol

To guarantee the integrity of the bromine substituent while ensuring complete reduction, the industry standard relies on Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated Hydrochloric Acid (HCl) [2]. This method inherently yields the desired hydrochloride salt upon crystallization, eliminating the need for a separate salt-formation step.

Workflow for the chemoselective synthesis of 3-Amino-2-bromobenzoic acid hydrochloride.

Standard Operating Procedure (Self-Validating System):

-

Preparation: Suspend 2-bromo-3-nitrobenzoic acid (1.0 eq) in concentrated HCl (approx. 5-7 volumes).

-

Addition: Slowly add SnCl₂·2H₂O (3.5 to 4.0 eq) portion-wise at room temperature. Causality: The excess tin ensures complete reduction of intermediate nitroso and hydroxylamine species.

-

Heating: Elevate the temperature to 70 °C for 2–3 hours. Validation check: The initial suspension will dissolve into a clear, often pale-yellow solution as the polar amino-hydrochloride product forms.

-

Precipitation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0–5 °C).

-

Isolation: Filter the precipitated 3-amino-2-bromobenzoic acid hydrochloride using a Büchner funnel. Wash with minimum cold, dilute HCl, followed by cold diethyl ether to remove non-polar impurities.

II. Quantitative Catalyst Comparison

Understanding why we avoid standard palladium catalysts is critical. The table below summarizes the causality behind catalyst selection and its direct impact on your final yield.

| Reducing Agent / Catalyst | Reaction Conditions | Typical Yield | Debromination Impurity | Scientific Causality & Recommendation |

| SnCl₂·2H₂O / Conc. HCl | 70 °C, 2–3 hrs | 85 – 92% | < 1% | Optimal. Tin(II) acts via single-electron transfer, highly specific to the nitro group. Direct formation of HCl salt. |

| Pd/C with H₂ gas | Room Temp, 1 atm | 30 – 40% | 50 – 60% | Not Recommended. Palladium inserts into the weakened C-Br bond (activated by ortho/meta substituents) causing massive hydrodehalogenation [3]. |

| Fe powder / NH₄Cl | Reflux, aq. EtOH | 75 – 80% | < 2% | Viable Alternative. Excellent chemoselectivity, but forms the free base. Requires a secondary HCl gas/solution purge to form the salt, risking yield loss. |

III. Troubleshooting & FAQs

Q1: My final yield is severely reduced, and LC-MS shows a mass missing the bromine atom (-79 Da). What happened? A: You are observing hydrodehalogenation. If you attempted catalytic hydrogenation (e.g., using Pd/C, PtO₂, or even Raney Nickel), the catalyst cleaved the C-Br bond. 2-Bromo-3-nitrobenzoic acid has a highly activated aromatic ring due to the electron-withdrawing nitro and carboxyl groups [2]. You must switch to a chemoselective metal-mediated reduction, such as SnCl₂ in HCl or Fe/NH₄Cl, which reduce the nitro group without inserting into the carbon-halogen bond.

Q2: The reaction mixture never fully clarifies at 70 °C, and TLC shows multiple spots. How do I fix incomplete reduction? A: Incomplete reduction usually halts at the hydroxylamine (-NHOH) or nitroso (-NO) intermediate.

-

Causality: This occurs if the SnCl₂·2H₂O is old and has oxidized to Sn(IV) in the bottle, or if insufficient equivalents were used.

-

Solution: Always use fresh SnCl₂·2H₂O (minimum 3.5 molar equivalents). If the reaction stalls, add an additional 0.5 eq of SnCl₂ and maintain heating at 70 °C for another hour.

Q3: I achieved complete conversion, but the hydrochloride salt is not precipitating upon cooling. A: The hydrochloride salt of 3-amino-2-bromobenzoic acid is highly polar. If your HCl concentration is too low (due to dilution with water or moisture in the environment), the salt will remain dissolved.

-

Solution: Do not add water during the workup. If precipitation fails, bubble dry HCl gas into the chilled solution, or add a few milliliters of 4M HCl in dioxane to drive the equilibrium toward the insoluble salt form (common-ion effect).

Q4: The isolated powder is slightly brown instead of white/pale yellow. Does this affect downstream peptide synthesis? A: Yes, a brown discoloration indicates the presence of trace free-base oxidation (aniline oxidation) or trapped tin salts.

-

Solution: To purge tin salts, ensure the initial filtration is washed with cold, concentrated HCl. If the brown color persists, recrystallize the product by dissolving it in a minimum amount of hot ethanol, adding a drop of concentrated HCl, and precipitating with cold diethyl ether.

IV. References

-

University of Bath / NIH. "One-pot tandem Hurtley-retro-Claisen-cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one." Bath.ac.uk Research Portal. Available at:[Link]

Technical Support Center: Waste Management & Troubleshooting for 3-Amino-2-bromobenzoic Acid Hydrochloride Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to provide authoritative troubleshooting and safe disposal workflows for researchers utilizing 3-Amino-2-bromobenzoic acid hydrochloride (CAS: 2418694-21-8).

Due to its polyfunctional nature—featuring a highly reactive aryl bromide, a free amine, a carboxylic acid, and a hydrochloride salt—this reagent is a staple in transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and amide bond formations. However, the resulting waste streams are complex, often containing a mixture of heavy metals, strongly acidic aqueous phases, and halogenated organics.

This guide systematically deconstructs the causality behind experimental waste handling choices and provides self-validating protocols to ensure EHS compliance and laboratory safety.

Quantitative Hazard Matrix

To properly segregate waste, you must first understand the thresholds that convert a standard chemical byproduct into a highly regulated hazardous material.

| Waste Stream Component | Origin in Reaction Matrix | Quantitative EHS Threshold | Primary Hazard | Authorized Disposal Route |

| Halogenated Organics | Brominated starting material, byproducts | Trace Br or > 10% Halogen by volume | Incineration yields dioxins/phosgene | Halogenated Waste Carboy |

| Palladium Catalyst | Coupling catalyst (e.g., | < 1% to 5% by weight | Heavy metal toxicity / Pyrophoric | Solid Heavy Metal Recovery |

| Acidic Aqueous Phase | Hydrochloride salt release / Quench | pH ≤ 2.0 | RCRA D002 Corrosive | Neutralize (pH 6–9), then Aqueous Drum |

| Non-Halogenated Solvents | Extraction solvents (e.g., EtOAc, Toluene) | Flash point < 60°C (140°F) | RCRA D001 Ignitability | Non-Halogenated Waste Carboy |

Troubleshooting & FAQs

Q: I am scaling up a Suzuki coupling with 3-Amino-2-bromobenzoic acid HCl. My organic extraction waste contains brominated byproducts. Can I dump this into the standard flammable waste carboy? A: No. Any organic phase containing brominated or chlorinated compounds must be strictly segregated into designated Halogenated Waste containers [1][1]. Causality: Halogenated waste requires specialized incineration at temperatures exceeding 1000 °C to prevent the emission of highly toxic dioxins and phosgene gas [2][2]. Mixing halogens with non-halogenated solvent waste (like pure ethanol or toluene) renders the entire bulk unrecyclable, violating solvent recovery protocols and exponentially increasing institutional disposal costs.

Q: During the aqueous workup, my aqueous layer has a pH of 1.5 due to the hydrochloride salt. Can I pour this directly into the aqueous waste drum? A: No. A pH equal to or less than 2.0 legally defines the waste as RCRA Corrosive (Hazard Code D002) [3][3]. Causality: Highly acidic solutions will degrade standard metal storage drums and react violently with incompatible chemicals in a mixed aqueous waste container. You must neutralize the solution to a pH of 6–9 using a mild base (e.g., saturated sodium bicarbonate) before disposal.

Q: A black precipitate formed in my biphasic mixture after the reaction. What is this, and how do I dispose of it safely? A: This is "Palladium Black," an agglomeration of the inactive zero-valent palladium catalyst. Causality: Palladium black poses both severe heavy metal environmental toxicity and a critical fire risk if allowed to dry in the presence of flammable solvent vapors like methanol [4][4]. You must filter the mixture, keep the palladium cake moist with water, and dispose of it in a designated heavy metal or noble metal recovery container [5][5].

Logical & Procedural Workflows

To ensure strict compliance with EHS mandates, follow these visual decision-making workflows.

Workflow for segregating 3-Amino-2-bromobenzoic acid reaction waste.

Logical relationship between halogenated waste segregation and thermal destruction outcomes.

Self-Validating Disposal Protocol

A secure EHS methodology requires that every operational step confirms its own success before the scientist proceeds to the next. Do not proceed to subsequent steps unless the validation checkpoint is passed.

Step 1: Catalyst Filtration & Safety Wetting

-

Action: If your reaction utilized a Palladium catalyst, filter the biphasic reaction quench through a tightly packed Celite pad in a sintered glass funnel. Do not pull the filter cake fully dry with the vacuum; immediately wash the cake with water to keep the zero-valent palladium damp. Transfer the damp cake to a solid heavy metal waste jar.

-

Validation Checkpoint: Visually inspect the filtrate in the receiving flask. It must be completely transparent with zero suspended gray or black particulates. If particulates are present, the filter pad has cracked, and you must refilter the mixture.

Step 2: Phase Separation

-

Action: Transfer the particulate-free filtrate to a separatory funnel. Allow the layers to resolve completely.

-

Validation Checkpoint: Confirm that no emulsion remains at the interface. A sharp, distinct demarcation line must exist between the aqueous and organic layers. If an emulsion persists, validate phase breakage by adding a small volume of saturated brine (

) to increase aqueous density.

Step 3: Neutralization of the Acidic Aqueous Stream

-

Action: Drain the aqueous phase into a wide-mouth Erlenmeyer flask. Stirring constantly, slowly add saturated aqueous Sodium Bicarbonate (

) dropwise. Observe the evolution of -

Validation Checkpoint: Submerge a universal pH test strip into the homogenized aqueous layer. The strip must achieve and maintain a stable yellow-green hue (pH 6.5–7.5) for at least 60 seconds. Once validated, pour this neutralized solution into the standard Aqueous Waste carboy.

Step 4: Segregation of the Halogenated Extract

-